molecular formula C18H22N4O2S B2890567 N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1240933-61-2

N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2890567
CAS No.: 1240933-61-2
M. Wt: 358.46
InChI Key: ZGFQYDUXMHJCGB-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methylsulfanyl group: This step often involves the use of methylthiolating agents under controlled conditions.

    Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.

    Addition of the cyanoethyl group: This step typically involves a Michael addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methylsulfanyl groups can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide
  • **N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]butanamide

Uniqueness

N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-cyanoethyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-16(14(2)21-18(20-13)25-3)7-8-17(23)22(10-5-9-19)12-15-6-4-11-24-15/h4,6,11H,5,7-8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFQYDUXMHJCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)N(CCC#N)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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